4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Descripción general

Descripción

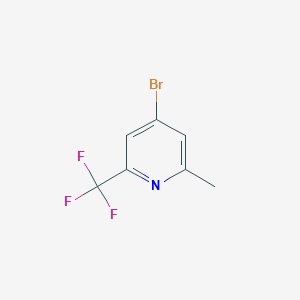

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5BrF3N and its molecular weight is 240.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been used in the preparation of kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to impact pathways related to cancer and neurodegenerative diseases .

Result of Action

Related compounds have been used in the treatment and prevention of cancer and neurodegenerative diseases .

Actividad Biológica

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is an organic compound characterized by a pyridine ring that includes a bromine atom, a methyl group, and a trifluoromethyl group. This unique structure imparts distinct electronic properties, enhancing its reactivity and stability in various chemical environments. The compound's molecular formula is with a molecular weight of approximately 240.02 g/mol.

The trifluoromethyl group significantly influences the compound's biological activity, particularly in medicinal chemistry. This group is known for enhancing lipophilicity and metabolic stability, which can lead to improved pharmacological properties . The presence of bromine also contributes to the compound's reactivity, making it a valuable intermediate in organic synthesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. The inclusion of the trifluoromethyl group in pyridine derivatives has been linked to increased potency against various biological targets. For example, modifications in the position of substituents on the pyridine ring can significantly alter the compound's interaction with enzymes and receptors .

Case Study 1: Antibacterial Activity

A study investigating the antibacterial effects of pyridine derivatives found that compounds similar to this compound exhibited significant inhibition of bacterial growth. The mechanism was attributed to interference with bacterial cell viability and virulence factors, particularly through the inhibition of post-translational modification enzymes essential for bacterial survival .

Case Study 2: Drug Development

In a high-throughput screening campaign aimed at identifying new inhibitors for Sfp-PPTase, several trifluoromethyl-pyridine derivatives were evaluated. These studies highlighted the importance of electronic effects imparted by the trifluoromethyl group, leading to enhanced selectivity and potency against bacterial targets without significant cytotoxicity to human cells .

Aplicaciones Científicas De Investigación

Intermediate in Drug Synthesis

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features enhance its reactivity in nucleophilic substitution reactions, making it suitable for developing new drug candidates. The trifluoromethyl group contributes to improved biological activity and metabolic stability of the resulting compounds.

Anticancer Agents

Recent studies have highlighted the potential of trifluoromethylpyridine derivatives, including 4-bromo variants, as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types. For instance, compounds derived from this class have shown promise as selective inhibitors with significant cellular activity against BCAT1 and BCAT2 enzymes .

Crop Protection

The compound is utilized in the development of agrochemicals designed to protect crops from pests. Trifluoromethylpyridine derivatives have been integrated into various formulations that enhance pest resistance and crop yield. Notably, the first derivative to reach the market was Fluazifop-butyl, which has paved the way for over 20 new agrochemical products containing trifluoromethylpyridine structures .

Enhanced Stability and Reactivity

The combination of bromine and trifluoromethyl groups on the pyridine ring imparts enhanced stability and reactivity compared to its analogs. This unique feature makes it particularly valuable as an intermediate in organic synthesis, demonstrating superior performance in substitution and coupling reactions.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)pyridine | Contains bromine and trifluoromethyl group but lacks a methyl substituent. | Intermediate in drug synthesis |

| 2,6-Dibromo-4-(trifluoromethyl)pyridine | Has two bromine atoms; increased reactivity but altered electronic properties. | Potential agrochemical applications |

| 4-Chloro-2,6-bis(trifluoromethyl)pyridine | Contains chlorine instead of bromine; exhibits different reactivity patterns. | Used in crop protection formulations |

| 5-Bromo-2-(trifluoromethyl)pyridine | Similar trifluoromethyl substitution but differs in bromine positioning on the ring. | Investigated for biological activity |

Development of BCAT Inhibitors

A recent study focused on optimizing compounds based on the structure of this compound for inhibiting BCAT enzymes. The research demonstrated that modifications to the pyridine core could lead to improved potency and selectivity against cancer cell lines, highlighting its potential as a therapeutic agent .

Agrochemical Innovations

Another case study explored the use of this compound in formulating new pesticides that exhibit enhanced efficacy against resistant pest strains. The incorporation of trifluoromethylpyridine derivatives into these formulations resulted in higher crop yields and reduced environmental impact due to lower application rates .

Propiedades

IUPAC Name |

4-bromo-2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-5(8)3-6(12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVORHMWACJIOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722368 | |

| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615580-45-5 | |

| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.